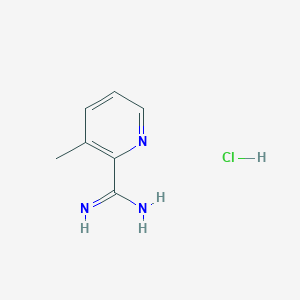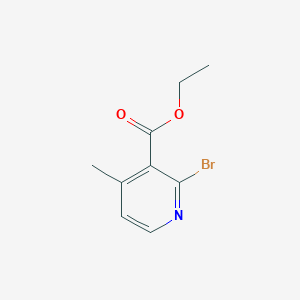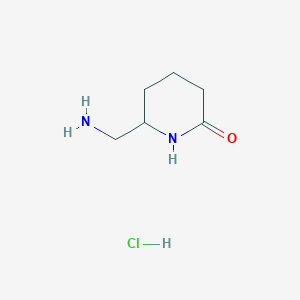
3-Methylpicolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complexes involving 3-methylpicolinic acid is detailed in several papers. For instance, Cr(III) and V(IV) complexes of 3-methylpicolinic acid were synthesized and characterized using XRD and LC-MS/MS to determine their geometric structures . Similarly, nickel(II) and copper(II) complexes with 3-methylpicolinic acid were prepared by reacting metal salts with the acid in aqueous solution . These syntheses involve coordination chemistry and the formation of complexes with specific metal-to-ligand ratios, as confirmed by UV-Vis spectrophotometry .
Molecular Structure Analysis
The molecular structures of the synthesized complexes were analyzed using various spectroscopic methods. X-ray crystallography was employed to study the crystal structures, revealing coordination geometries around the central metal ions . DFT calculations were used to predict and compare the molecular geometries, vibrational frequencies, and electronic spectral properties of these complexes . These studies provide insights into the molecular structure and bonding characteristics of the complexes.
Chemical Reactions Analysis
The chemical reactivity of the synthesized complexes was explored through various analyses. For example, the α-glucosidase inhibitory activity of the Cr(III) and V(IV) complexes was evaluated, demonstrating potential biological applications . The copper(II) complexes of 3-methylpicolinic acid were studied for their ability to induce reactive oxygen species (ROS) and inhibit the proteasome, which is relevant for therapeutic research .
Physical and Chemical Properties Analysis
The physical and chemical properties of the complexes were characterized using spectroscopic techniques and computational methods. FT-IR, UV-Vis, and EPR spectroscopy provided information on the vibrational and electronic properties of the complexes . The nonlinear optical (NLO) properties of the Cr(III) and V(IV) complexes were also investigated, indicating potential for material applications . Thermal properties were assessed through thermogravimetric studies, revealing the stability of the complexes under heat . Additionally, the solubility and particle size of the complexes in various solvents were examined, which is important for their application in solution-based processes .
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist
- Application: 3-Methylpicolinimidamide hydrochloride is noted for its high affinity and effectiveness as an orally active neurokinin-1 (h-NK1) receptor antagonist. This characteristic suggests its potential for clinical applications in treating conditions like emesis and depression (Harrison et al., 2001).
Antibacterial Activity
- Application: This compound has been studied for its capacity to inhibit bacterial DNA polymerase IIIC (pol IIIC) and effectively control the growth of Gram-positive bacteria. It has shown promise in protecting mice from lethal infections, indicating its potential in antibacterial applications (Zhi et al., 2005).
Androgen Receptor Activities
- Application: Investigations into the antiandrogenic activity of related compounds suggest potential applications in studying human male reproduction, particularly in exploring how certain antagonists can act as agonists under specific conditions (Wong et al., 1995).
Histamine H3 Receptor Antagonist
- Application: The compound is recognized for its high selectivity and potent antagonism of histamine H3 receptors, indicating its potential for therapeutic applications in cognitive disorders, including Alzheimer's disease (Medhurst et al., 2007).
Treatment of ADHD
- Application: In a study of histamine H3 receptor antagonists, the compound's potential as a treatment for Attention-Deficit Hyperactivity Disorder (ADHD) in adults was explored, suggesting its relevance in neuropsychiatric research (Weisler et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-methylpyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPMCTHOKIKUOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562968 |
Source


|
| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpicolinimidamide hydrochloride | |
CAS RN |
125903-77-7 |
Source


|
| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B1283245.png)







